![molecular formula C18H24N2S2 B5767112 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTM is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to increase GABA levels in the brain, which can lead to its anxiolytic and anticonvulsant effects. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, inflammation, and apoptosis. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for treating cognitive impairments associated with neurodegenerative diseases. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have antitumor properties, making it a potential candidate for treating cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to administer to animals. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have a wide range of pharmacological properties, making it a versatile compound for studying various physiological processes. However, one limitation of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for studying 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, including its potential use as a treatment for neurodegenerative diseases, cancer, and radiation-induced damage. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine and its potential interactions with other neurotransmitter systems. Furthermore, the development of novel 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine derivatives may lead to the discovery of compounds with even greater pharmacological properties.
Métodos De Síntesis
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine can be synthesized using various methods, including the reaction of 1,4-diaminobenzene with thioacetic acid, followed by the condensation of the resulting product with piperidine. Another method involves the reaction of 1,4-phenylenediacetone with thiosemicarbazide, followed by the condensation of the resulting product with piperidine. Both methods result in the formation of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, which can be purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied extensively for its potential pharmacological properties, including its anticonvulsant, analgesic, and anxiolytic effects. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
Propiedades
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKILUPCLISFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)C(=S)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,4-diylbis(piperidin-1-ylmethanethione) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)
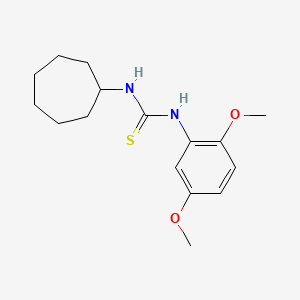
![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)
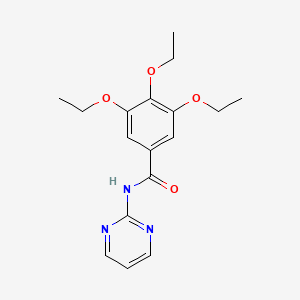
![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
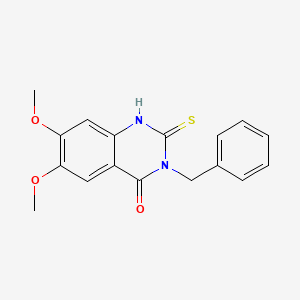
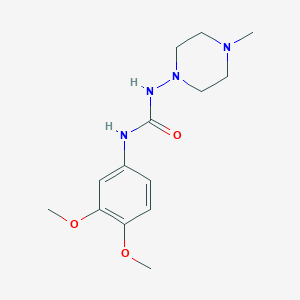
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
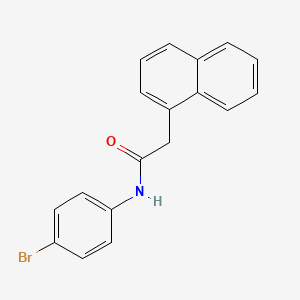
![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)
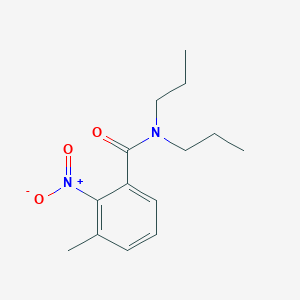
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)